Tetrakis(benzeneacetic acid, alpha,alpha-diphenyl-), rhodium(2+) salt (2:1)
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Overview
Description
Tetrakis(benzeneacetic acid, alpha,alpha-diphenyl-), rhodium(2+) salt (2:1) is a coordination compound consisting of two rhodium atoms each coordinated to four triphenylacetate ligands. This compound is known for its distinctive green to dark green powder or crystal appearance . It is widely used in various chemical reactions due to its unique catalytic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetrakis(benzeneacetic acid, alpha,alpha-diphenyl-), rhodium(2+) salt (2:1) can be synthesized through the reaction of rhodium(II) acetate with triphenylacetic acid in the presence of a suitable solvent such as dichloromethane . The reaction typically involves heating the mixture under reflux conditions to ensure complete formation of the desired product.
Industrial Production Methods
While specific industrial production methods for Tetrakis(benzeneacetic acid, alpha,alpha-diphenyl-), rhodium(2+) salt (2:1) are not extensively documented, the synthesis generally follows the laboratory preparation methods with scaled-up reaction conditions and optimized parameters to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tetrakis(benzeneacetic acid, alpha,alpha-diphenyl-), rhodium(2+) salt (2:1) is known to undergo various types of chemical reactions, including:
Oxidation: It can participate in oxidation reactions where it acts as a catalyst to facilitate the transfer of oxygen atoms to organic substrates.
Reduction: It can also be involved in reduction reactions, aiding in the addition of hydrogen atoms to organic molecules.
Common Reagents and Conditions
Common reagents used in reactions with Tetrakis(benzeneacetic acid, alpha,alpha-diphenyl-), rhodium(2+) salt (2:1) include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal performance.
Major Products
The major products formed from reactions involving Tetrakis(benzeneacetic acid, alpha,alpha-diphenyl-), rhodium(2+) salt (2:1) depend on the specific reaction type and conditions. For example, in oxidation reactions, the products are often oxygenated organic compounds, while in reduction reactions, the products are typically hydrogenated organic molecules.
Scientific Research Applications
Tetrakis(benzeneacetic acid, alpha,alpha-diphenyl-), rhodium(2+) salt (2:1) has a wide range of applications in scientific research, including:
Biology: This compound has been studied for its potential use in biological systems, particularly in enzyme mimetic studies where it mimics the activity of natural enzymes.
Medicine: Research has explored its potential use in medicinal chemistry, particularly in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism by which Tetrakis(benzeneacetic acid, alpha,alpha-diphenyl-), rhodium(2+) salt (2:1) exerts its effects involves the coordination of the rhodium centers to the substrate molecules. This coordination facilitates the activation of chemical bonds, enabling various catalytic transformations. The molecular targets and pathways involved depend on the specific reaction and substrate, but generally, the rhodium centers play a crucial role in the activation and transformation of the substrate molecules .
Comparison with Similar Compounds
Similar Compounds
Dirhodium(II) acetate: Similar to Tetrakis(benzeneacetic acid, alpha,alpha-diphenyl-), rhodium(2+) salt (2:1), this compound also contains rhodium centers coordinated to acetate ligands.
Dirhodium(II) tetrakis(trifluoroacetate): This compound features rhodium centers coordinated to trifluoroacetate ligands, offering different reactivity and selectivity compared to Tetrakis(benzeneacetic acid, alpha,alpha-diphenyl-), rhodium(2+) salt (2:1).
Uniqueness
Tetrakis(benzeneacetic acid, alpha,alpha-diphenyl-), rhodium(2+) salt (2:1) is unique due to its specific ligand environment provided by the triphenylacetate ligands. This unique coordination environment imparts distinct catalytic properties, making it particularly effective in certain organic transformations, such as C-H bond activation and cyclopropanation reactions .
Properties
Molecular Formula |
C80H64O8Rh2 |
---|---|
Molecular Weight |
1359.2 g/mol |
IUPAC Name |
rhodium;2,2,2-triphenylacetic acid |
InChI |
InChI=1S/4C20H16O2.2Rh/c4*21-19(22)20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;;/h4*1-15H,(H,21,22);; |
InChI Key |
VJJFQYWTSGUNAP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)O.C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)O.C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)O.C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)O.[Rh].[Rh] |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)O.C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)O.C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)O.C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)O.[Rh].[Rh] |
Origin of Product |
United States |
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